molecular formula C9H11NO3 B8476065 2-(3-Amino-4-hydroxyphenyl)propionic acid

2-(3-Amino-4-hydroxyphenyl)propionic acid

Cat. No. B8476065
M. Wt: 181.19 g/mol
InChI Key: ZBRNHUSCZGYNLG-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

A mixture of (1) (810 mg, 1 mmol) in THF (20 ml) and EtOH (20 ml) is slowly added to 10% Pd/C (90 mg) at room temperature. The reaction mixture is hydrogenated for 3 h with H2 balloon at 45 psi. The mixture is filtered through celite pad and washed with EtOH. The filtrate is concentrated in vacuo.
Name
( 1 )
Quantity
810 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O>C1COCC1.CCO.[Pd]>[NH2:13][C:3]1[CH:4]=[C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])[CH:6]=[CH:7][C:2]=1[OH:1]

Inputs

Step One
Name
( 1 )
Quantity
810 mg
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C(=O)O)C)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
90 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite pad
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1C=C(C=CC1O)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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